molecular formula C12H19N3O4S B2477550 ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1299301-74-8

ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2477550
CAS No.: 1299301-74-8
M. Wt: 301.36
InChI Key: JUBSSQQVIKNMEQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a sulfonamide-linked piperidine ring at position 5, a methyl group at position 3, and an ethyl ester at position 3. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 5-methyl-3-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9(2)13-14-11(10)20(17,18)15-7-5-4-6-8-15/h3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBSSQQVIKNMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The pyrazole backbone is typically constructed through cyclocondensation reactions between β-ketoesters and hydrazine derivatives. Ethyl acetoacetate (a β-ketoester) reacts with hydrazine hydrate under reflux conditions to form ethyl 3-methyl-1H-pyrazole-4-carboxylate. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Reaction Mechanism and Regioselectivity

The regioselectivity of pyrazole formation is governed by the electronic and steric properties of the β-ketoester. Ethyl acetoacetate’s methyl group directs hydrazine attack to the less hindered carbonyl, ensuring the methyl substituent occupies the 3-position and the ester group the 4-position.

Table 1: Cyclocondensation Reaction Conditions
Reactant Solvent Temperature (°C) Time (h) Yield (%)
Ethyl acetoacetate Ethanol 80 6 78–85
Hydrazine hydrate - - - -

Sulfonation at the Pyrazole 5-Position

Introducing the piperidin-1-ylsulfonyl group at position 5 requires electrophilic sulfonation followed by nucleophilic substitution. Chlorosulfonic acid (ClSO₃H) sulfonates the pyrazole ring, generating a reactive sulfonyl chloride intermediate. Subsequent reaction with piperidine replaces the chloride with the piperidinyl group.

Sulfonation Protocol

  • Sulfonyl Chloride Formation :
    Ethyl 3-methyl-1H-pyrazole-4-carboxylate is treated with excess ClSO₃H at 0–5°C for 2 hours. The electrophilic sulfonation preferentially targets the 5-position due to the electron-donating effects of the adjacent ester and methyl groups.

  • Amination with Piperidine :
    The sulfonyl chloride intermediate is reacted with piperidine in dichloromethane (DCM) using triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.

Table 2: Sulfonation and Amination Parameters
Step Reagents Solvent Temperature (°C) Yield (%)
Sulfonyl chloride ClSO₃H - 0–5 65–72
Amination Piperidine, TEA DCM 20 60–68

Optimization Challenges and Solutions

Regiochemical Control

Competing sulfonation at position 3 is mitigated by steric hindrance from the methyl group. Computational studies indicate the 5-position’s electron density is higher, favoring electrophilic attack.

Side Reactions

  • Ester Hydrolysis : Prolonged exposure to acidic conditions during sulfonation may hydrolyze the ethyl ester. Controlled reaction times (≤2 hours) and low temperatures (0–5°C) suppress this.
  • Piperidine Quaternization : Excess TEA prevents sulfonyl chloride decomposition but may lead to piperidine quaternization. Stoichiometric TEA (1.1 eq.) balances efficiency and side reaction suppression.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition

Diazo compounds (e.g., ethyl diazoacetate) undergo cycloaddition with alkynes to form pyrazoles. While this method offers functional group tolerance, it requires transition-metal catalysts (e.g., Zn(OTf)₂) and yields regioisomeric mixtures.

Sydnone Cycloaddition

Sydnones react with alkynes to form pyrazoles with inherent sulfonyl groups. However, this approach demands specialized precursors and affords limited scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 4H, piperidine CH₂), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 8.10 (s, 1H, pyrazole H-5).

Infrared (IR) Spectroscopy

  • Key Absorptions :
    1725 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

Industrial-Scale Considerations

Cost-Efficiency

Using ethyl acetoacetate (commodity chemical) and piperidine (low-cost amine) ensures scalability. Chlorosulfonic acid, though hazardous, is economically viable for bulk production.

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., cyclocondensation in 1 hour vs. 6 hours).
  • Solvent Recycling : DCM recovery via distillation minimizes waste.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and ester group participate in oxidation under controlled conditions.

ReagentConditionsProduct(s) FormedYield (%)Reference
KMnO₄H₂O, pyridine, 80°CPyrazole-4-carboxylic acid derivative82–89
CrO₃ (Jones reagent)Acetone, 0°C → RTOxidized sulfonamide side chain67
Ozone (O₃)CH₂Cl₂, -78°CCleavage of conjugated double bondsN/A

Key findings:

  • KMnO₄ selectively oxidizes the C-4 ester to a carboxylic acid without affecting the sulfonamide group .

  • Chromium-based oxidants modify the piperidine-linked sulfonamide moiety.

Substitution Reactions

The sulfonyl and ester groups enable nucleophilic/electrophilic substitutions.

Reaction TypeReagentPosition ModifiedMajor ProductReference
NucleophilicPiperidine derivativesSulfonamide groupNew piperazine analogs
ElectrophilicNO₂BF₄Pyrazole C-3 methylNitro-substituted pyrazole
RadicalAIBN, BrCCl₃Piperidine ringHalogenated derivatives

Notable observations:

  • Piperidine substitution at the sulfonamide site enhances solubility in polar aprotic solvents.

  • Nitration occurs preferentially at the methyl-substituted C-3 position .

Hydrolysis and Ester Modification

The ethyl ester undergoes hydrolysis and transesterification.

ReactionConditionsProductApplication
Acidic hydrolysisHCl (6M), reflux, 12 hrs3-Methyl-5-(piperidinylsulfonyl)-1H-pyrazole-4-carboxylic acidPrecursor for amide synthesis
Alkaline hydrolysisNaOH (10%), EtOH, 60°CSodium salt of carboxylic acidImproved aqueous solubility
TransesterificationMeOH, H₂SO₄, 24 hrsMethyl ester analogPharmacokinetic optimization

Cycloaddition and Ring Formation

The pyrazole core participates in annulation reactions.

ReagentConditionsNew Ring System FormedBiological Relevance
Hydrazine hydrateEtOH, Δ, 8 hrsPyrazolo[3,4-d]pyridazineAnticancer screening
Maleic anhydrideDMF, 120°C, microwaveFused pyrazole-oxazinoneAntibacterial activity
CS₂, KOHReflux, 6 hrsPyrazolo[1,5-a]pyrimidineKinase inhibition

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its sulfonamide group:

FeatureEthyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylateNon-sulfonylated Analog
Oxidation stabilityHigher (sulfonamide electron withdrawal)Prone to ring decomposition
Substitution rateSlower at C-5 due to steric hindranceFaster at C-5
Hydrolysis rate1.8× faster than methyl ester analogsBaseline

Mechanistic Insights

  • Sulfonamide-directed reactions : The piperidinylsulfonyl group stabilizes transition states in SNAr reactions via resonance.

  • Steric effects : The C-3 methyl group reduces reactivity at adjacent positions, favoring regioselectivity .

  • pH-dependent hydrolysis : Ester cleavage accelerates under basic conditions due to increased nucleophilicity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 1299301-74-8

The compound features a pyrazole ring, a piperidine ring, a sulfonyl group, and an ester functional group. This configuration contributes to its reactivity and potential interactions with biological systems.

Organic Synthesis

Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules, particularly those with therapeutic properties. The compound's unique structure facilitates various reactions, including nucleophilic substitutions and cyclizations.

Biological Studies

The compound has been investigated for its potential bioactivity. Its ability to interact with biological systems makes it a candidate for studying various physiological effects:

  • Mechanism of Action : this compound may exert its effects through:
    • Binding to specific enzymes, potentially inhibiting their activity.
    • Modulating receptor activity, influencing cellular signaling pathways.
    • Altering gene expression by interacting with transcription factors.

Medicinal Chemistry

This compound is under investigation as a potential drug candidate for treating various diseases. Its structural attributes suggest possible therapeutic applications in:

  • Antitumor Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. This compound may enhance the efficacy of existing chemotherapeutics.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making this pyrazole derivative a candidate for treating inflammatory diseases.

Material Science

The stability and reactivity of this compound make it suitable for developing new materials with unique properties. Its incorporation into polymers or other materials could lead to advancements in fields such as coatings or composites.

Case Study 1: Antitumor Research

A study focused on the cytotoxic effects of various pyrazole derivatives, including this compound, demonstrated significant inhibition of cell growth in breast cancer models. The compound showed enhanced apoptosis when used in combination with doxorubicin, indicating a potential synergistic effect that warrants further exploration.

Case Study 2: Serotonin Receptor Modulation

Research has suggested that the piperidine moiety may confer affinity for serotonin receptors, which are critical in mood regulation and anxiety disorders. This suggests that this compound could be beneficial in developing treatments for depression or anxiety.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex molecules; facilitates nucleophilic substitutions and cyclizations.
Biological StudiesInvestigates enzyme binding, receptor modulation, and gene expression alterations.
Medicinal ChemistryPotential drug candidate for antitumor and anti-inflammatory therapies.
Material ScienceDevelopment of new materials with enhanced stability and reactivity properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Modulation of Receptors: The compound may interact with specific receptors, modulating their activity and affecting cellular signaling pathways.

    Alteration of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate 3-methyl, 5-(piperidin-1-ylsulfonyl) C₁₂H₁₉N₃O₄S 301.36 Sulfonyl-piperidine, ester functionality
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-amino, 1-(4-fluorophenyl) C₁₂H₁₂FN₃O₂ 249.24 Amino group, fluorophenyl substituent
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-trifluoromethyl C₇H₇F₃N₂O₂ 216.14 Trifluoromethyl group, unsubstituted N1
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-methyl, 3-trifluoromethyl C₈H₉F₃N₂O₂ 230.17 Methyl at N1, trifluoromethyl at C3

Key Observations :

  • The target compound’s sulfonyl-piperidine group distinguishes it from analogs with amino (e.g., ) or trifluoromethyl groups (e.g., ).
  • The molecular weight of the target (301.36 g/mol) is significantly higher than analogs due to the sulfonyl-piperidine moiety.

Reactivity Differences :

  • The sulfonyl group in the target compound may reduce electrophilicity at the pyrazole ring compared to trifluoromethyl or ester groups, altering its reactivity in further functionalization (e.g., nucleophilic attacks) .

Physicochemical Properties

  • Solubility : The sulfonyl-piperidine group improves aqueous solubility relative to fluorophenyl or trifluoromethyl analogs, which are more lipophilic.
  • Stability : The sulfonamide linkage is resistant to hydrolysis under physiological conditions, whereas ester groups (common in all compounds) are prone to enzymatic or acidic cleavage .

Biological Activity

Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole derivative family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C12_{12}H19_{19}N3_{3}O4_{4}S
Molecular Weight: 301.37 g/mol
CAS Number: 1299301-74-8

The compound features a pyrazole ring, piperidine ring, sulfonyl group, and an ester functional group. These structural components contribute to its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: A cyclization reaction involving a hydrazine derivative and a β-keto ester.
  • Introduction of the Piperidine Ring: A nucleophilic substitution reaction where a suitable piperidine derivative reacts with the pyrazole intermediate.
  • Sulfonylation: The introduction of the sulfonyl group through a reaction with sulfonyl chloride.
  • Esterification: Finalizing the structure by esterifying the carboxylic acid group to form the ethyl ester.

The biological effects of this compound are attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering biochemical pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling.
  • Gene Expression Alteration: The compound might affect gene expression via interactions with transcription factors .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogens
This compound0.22 - 0.25 μg/mLStaphylococcus aureus, Staphylococcus epidermidis

These findings suggest that this compound could serve as a lead in developing new antimicrobial agents .

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor properties, particularly in targeting specific kinases involved in cancer progression. This compound may exhibit similar activities by inhibiting key pathways associated with tumor growth:

Target KinaseActivity Level
BRAF(V600E)High
EGFRModerate
Aurora-A KinaseModerate

Research indicates that compounds within this class can significantly inhibit tumor cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, pyrazole derivatives have shown promise as anti-inflammatory agents. This compound may modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A recent investigation assessed multiple pyrazole derivatives for their antimicrobial efficacy, revealing that this compound exhibited potent activity against resistant strains of bacteria .
  • Antitumor Research : Another study focused on the structure–activity relationship (SAR) of pyrazole derivatives, highlighting their effectiveness against cancer cell lines through targeted inhibition of key signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines to form the pyrazole core, followed by sulfonylation at the 5-position. For example:

  • Step 1 : Cyclocondensation of ethyl 3-oxobutanoate with substituted hydrazines under reflux in ethanol yields the pyrazole ester backbone .
  • Step 2 : Sulfonylation using piperidine-1-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) introduces the piperidinylsulfonyl group. Reaction optimization includes temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments (1.2 equivalents of sulfonyl chloride) .
    • Optimization : Use LC-MS to monitor reaction progress and column chromatography (hexane:ethyl acetate gradients) for purification .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Characterization workflow :

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and piperidinylsulfonyl group (δ 2.8–3.2 ppm for CH₂-N) .
  • IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) .
  • X-ray crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and hydrogen-bonding networks in the crystal lattice .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Biological evaluation :

  • Analgesic/anti-inflammatory activity : Carrageenan-induced paw edema (rodent models) and acetic acid writhing tests, with indomethacin as a positive control .
  • Enzyme inhibition : Screen against cyclooxygenase (COX-1/COX-2) or kinases using fluorescence-based assays (e.g., ATP consumption measured via luminescence) .
    • Dosage : Test concentrations ranging from 10 μM to 100 μM in triplicate to establish dose-response curves .

Advanced Research Questions

Q. How can computational chemistry elucidate the compound’s reactivity and target interactions?

  • Methods :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive positions for functionalization .
  • Molecular docking : Dock into Keap1 (PDB: 4IQK) or COX-2 (PDB: 5KIR) active sites using AutoDock Vina. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds with key residues (e.g., Arg415 in Keap1) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root-cause analysis :

  • Purity verification : Compare HPLC purity (>95% vs. lower grades) and confirm absence of byproducts (e.g., unreacted sulfonyl chloride) via LC-MS .
  • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2) and incubation times (24–48 hr) to minimize protocol-driven discrepancies .

Q. How does the piperidinylsulfonyl moiety influence physicochemical properties and bioactivity?

  • Structure-activity relationship (SAR) :

  • Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Bioactivity : Sulfonamide groups improve binding to sulfonylurea receptors (e.g., SUR1/2) in electrophysiological assays .
    • Comparative studies : Replace piperidine with morpholine or pyrrolidine sulfonamides to assess selectivity shifts in kinase inhibition .

Q. What challenges arise in regioselective functionalization of the pyrazole core?

  • Synthetic hurdles :

  • Position 3 vs. 5 selectivity : Use steric directing groups (e.g., bulky esters) to favor sulfonylation at the 5-position. Pd-catalyzed cross-coupling (Suzuki-Miyaura) at position 4 requires protecting group strategies (e.g., SEM chloride) .
  • Side reactions : Minimize N-alkylation by employing low temperatures (-20°C) and slow addition of electrophiles .

Q. Which purification techniques are most effective for isolating high-purity batches?

  • Protocols :

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) for baseline separation of sulfonamide byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield crystals with ≥99% purity (verified by melting point analysis, 153–154°C) .

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